2-Bromo-1-isopropyl-4-nitrobenzene
Overview
Description
2-Bromo-1-isopropyl-4-nitrobenzene is a chemical compound with the molecular formula C9H10BrNO2 . It has a molecular weight of 244.09 .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with benzene and involves nitration, conversion from the nitro group to an amine, and bromination . The order of these reactions is critical for the success of the overall scheme .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrNO2/c1-6(2)8-4-3-7(11(12)13)5-9(8)10/h3-6H,1-2H3 . The compound has a rotatable bond count of 1 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve multiple steps . For example, the amino group of 4-nitrobenzenamine can be oxidized to a nitro group by trifluoroperoxyacetic acid .Physical and Chemical Properties Analysis
This compound is a colorless to yellow liquid . It has a topological polar surface area of 45.8 Ų .Scientific Research Applications
Synthesis of Analogues
Research highlights the potential of 2-Bromo-1-isopropyl-4-nitrobenzene in synthesizing various analogues. For instance, a study by Curti, Gellis, and Vanelle (2007) demonstrated an electron-transfer chain reaction to synthesize alpha, beta-unsaturated ketones, serving as chalcone analogues. This process involved reacting 2-bromo-1-(4-nitrophenyl)ethanone with cyclic nitronate anions, highlighting a new method for synthesizing a range of chalcone analogues (Curti, Gellis, & Vanelle, 2007).
Intermediate in Medical Synthesis
Zhai Guang-xin (2006) identified 1-(2-Bromoethoxy)-4-nitrobenzene, closely related to this compound, as an intermediate in synthesizing dofetilide, a medication for arrhythmia. The study explored the Williamson Reaction for its preparation, highlighting its significance in medicinal chemistry (Zhai Guang-xin, 2006).
Photoelectrochemical Studies
Compton and Dryfe (1994) studied the photoelectrochemical reduction of p-bromo-nitrobenzene, which shares similar structural characteristics with this compound. Their research provided insights into the electrochemical and photochemical behavior of such compounds (Compton & Dryfe, 1994).
Reactivity in Ionic Liquids
A study by Ernst et al. (2013) examined the reactivity of the radical anions of 1-bromo-4-nitrobenzene in ionic liquids. This research is relevant as it sheds light on how similar compounds might behave in different solvent environments, potentially influencing their applications in various chemical processes (Ernst et al., 2013).
Ultrasound-Assisted Synthesis
Harikumar and Rajendran (2014) utilized ultrasound in the synthesis of 1-butoxy-4-nitrobenzene, another compound structurally similar to this compound. This study illustrates the potential for using advanced techniques like ultrasound to enhance the synthesis of such compounds (Harikumar & Rajendran, 2014).
Mechanism of Action
Target of Action
The primary target of 2-Bromo-1-isopropyl-4-nitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the aromatic system with an electrophile . The pathway is critical in the synthesis of a wide range of organic compounds .
Pharmacokinetics
It has high gastrointestinal absorption and is BBB permeant . It is an inhibitor of CYP1A2 and CYP2C19, suggesting it may interact with other drugs metabolized by these enzymes .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This can lead to the synthesis of a wide range of organic compounds, depending on the specific electrophile used .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be handled in a well-ventilated place . Avoiding dust formation is crucial as it can lead to unwanted reactions . The compound should be stored in a dry, cool, and well-ventilated place .
Safety and Hazards
Properties
IUPAC Name |
2-bromo-4-nitro-1-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6(2)8-4-3-7(11(12)13)5-9(8)10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWKRZOLOPHTIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615670 | |
Record name | 2-Bromo-4-nitro-1-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101980-41-0 | |
Record name | 2-Bromo-4-nitro-1-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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